7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound belonging to the thienopyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a thieno[3,2-d]pyrimidine core structure, which is characterized by a fused thiophene and pyrimidine ring system. The presence of the 2-methylphenyl substituent contributes to its unique chemical properties and potential therapeutic applications.
The compound has been synthesized through various methods, often involving structural modifications of existing thienopyrimidine derivatives. For instance, synthesis routes typically begin with readily available precursors and utilize multi-step reactions to form the desired product. These synthetic approaches are crucial for developing compounds with specific biological activities and pharmacological profiles.
7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can be classified as a heterocyclic organic compound. It is part of a broader category of thienopyrimidines that have shown promising results in biological evaluations, particularly in inhibiting key enzymes and pathways associated with various diseases.
The synthesis of 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves several key steps:
The synthetic route can vary based on the specific substituents being introduced. For example, the use of different solvents and reaction conditions can significantly affect the outcome and efficiency of the synthesis. Continuous flow reactors may also be employed in industrial settings to optimize yields and reduce production costs.
The molecular structure of 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one features a thieno[3,2-d]pyrimidine ring system with a methyl-substituted phenyl group at the 7-position. The structure can be represented as follows:
7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions:
The reactivity of this compound allows for further derivatization, which can enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one primarily involves its interaction with specific biological targets within cells. Research indicates that compounds in this class may inhibit critical enzymes or pathways associated with disease processes.
For instance, studies have shown that certain thienopyrimidine derivatives exhibit potent antimycobacterial activity by inhibiting enzymes like Cyt-bd in Mycobacterium tuberculosis, leading to ATP depletion within the bacteria . This suggests that similar mechanisms could be explored for 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one.
7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has potential applications in medicinal chemistry due to its biological activities:
The molecular architecture of 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one serves as a versatile template for structural diversification, enabling medicinal chemists to explore structure-activity relationships (SAR) through targeted modifications. Key sites for chemical modification include:
N3 Position: Alkylation of the pyrimidinone nitrogen dramatically influences both physicochemical properties and biological activity. For example, introducing a 3-methylbutyl chain (as in CAS #1207050-52-9) yields a derivative with molecular formula C₁₈H₂₀N₂OS and molecular weight 312.43 g/mol [2] [3]. This modification increases lipophilicity (logP ~4.5) and enhances metabolic stability by reducing oxidative metabolism compared to shorter alkyl chains. The branched alkyl group may also induce conformational constraints beneficial for target binding.
C2 Position: Hydrogen at C2 can be replaced by amino, alkylamino, or oxygen functionalities, transforming the hydrogen-bonding acceptor profile. Diaminothienopyrimidine analogs demonstrate enhanced interactions with enzyme active sites like dihydrofolate reductase (DHFR), as evidenced by inhibitors such as PY848 which exhibits nanomolar affinity [6].
7-Aryl Modifications: Bioisosteric replacement of the 2-methylphenyl group includes:
Table 1: Key Structural Analogs of 7-(2-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one and Their Biological Activities
Compound Modification | Molecular Formula | Molecular Weight (g/mol) | Reported Biological Activities | Structural Features |
---|---|---|---|---|
Parent Compound (Unsubstituted at N3) | C₁₃H₁₀N₂OS | 242.3 | Kinase inhibition scaffold | Planar core with 2-methylphenyl hydrophobic anchor |
3-(3-Methylbutyl) Derivative | C₁₈H₂₀N₂OS | 312.43 | Anticancer screening candidate | Branched alkyl chain enhancing metabolic stability |
3-[(4-Fluorophenyl)methyl] Derivative | C₂₀H₁₅FN₂OS | 350.42 | Screening compound (L115-0078) | Benzyl group with para-fluoro substitution for enhanced target affinity |
Diaminothienopyrimidine Core (e.g., PY848) | Variable | Variable | DHFR inhibition (Ki ~70 nM for TbPTR1) | 2,4-Diamino substitution enabling folate-like enzyme interactions |
Bioisosteric principles have been effectively applied to this scaffold:
These strategic modifications demonstrate how the core scaffold serves as a adaptable framework for optimizing pharmacokinetic and pharmacodynamic properties across therapeutic areas [3] [6].
The exploration of thieno[3,2-d]pyrimidines in medicinal chemistry originated in the 1970s with investigations into their potential as kinase inhibitors and antifolate agents. Early synthetic efforts focused on simple alkyl or aryl substitutions at the 4-position, revealing the importance of the pyrimidinone ring for hydrogen-bonding interactions. The introduction of the 7-aryl substituent marked a significant advancement, as researchers discovered that ortho-substituted phenyl groups dramatically improved binding affinity to ATP pockets in kinases compared to meta or para isomers [3] [6].
Significant milestones include:
Table 2: Physicochemical Properties of 7-(2-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one and Key Derivatives
Property | Parent Compound | 3-(3-Methylbutyl) Derivative | 3-[(4-Fluorophenyl)methyl] Derivative |
---|---|---|---|
CAS Number | 1030120-83-2 | 1207050-52-9 | Not specified (L115-0078) |
Molecular Formula | C₁₃H₁₀N₂OS | C₁₈H₂₀N₂OS | C₂₀H₁₅FN₂OS |
Molecular Weight | 242.3 | 312.43 | 350.42 |
Calculated logP | ~3.2 | ~4.5 | ~4.1 |
Hydrogen Bond Acceptors | 3 | 3 | 4 |
Rotatable Bonds | 2 | 6 | 5 |
Polar Surface Area (Ų) | ~55 | ~35 | ~35 |
Aqueous Solubility (logS) | -3.8 (Low) | -4.5 (Very low) | -4.4 (Very low) |
The current research paradigm emphasizes structure-based design leveraging crystallographic data of target-bound complexes. For example, molecular docking studies of 7-(2-methylphenyl) derivatives reveal:
These insights drive the rational design of next-generation derivatives with improved selectivity and drug-like properties, positioning 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one as an enduring scaffold in contemporary medicinal chemistry.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7